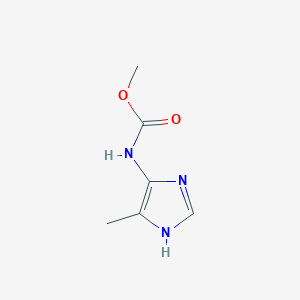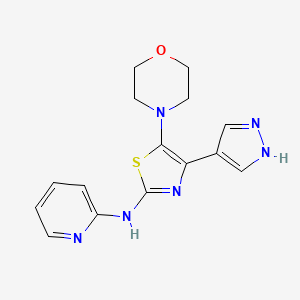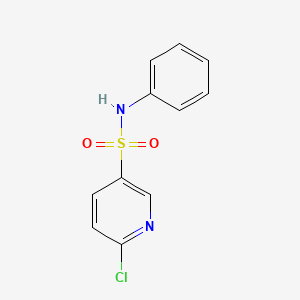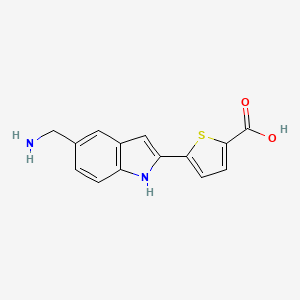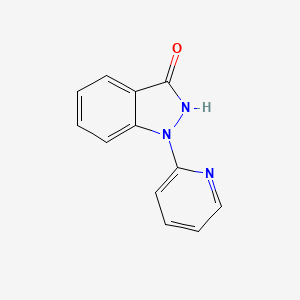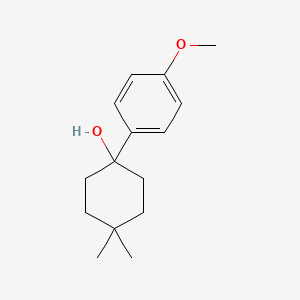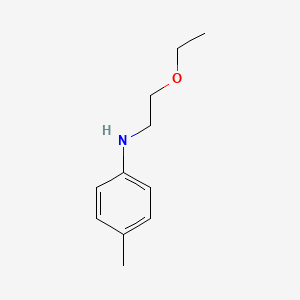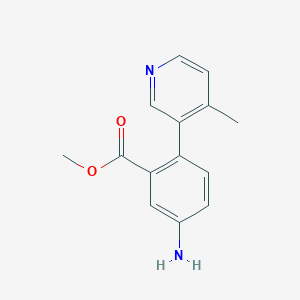
2-pyridin-4-yl-1H-imidazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-pyridin-4-yl-1H-imidazole-5-carboxamide is a heterocyclic compound that features both pyridine and imidazole rings
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions are tolerant to various functional groups, including arylhalides and heterocycles.
Industrial Production Methods
Industrial production methods for 2-pyridin-4-yl-1H-imidazole-5-carboxamide are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely to be applied.
化学反応の分析
Types of Reactions
2-pyridin-4-yl-1H-imidazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole or pyridine rings.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-pyridin-4-yl-1H-imidazole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-pyridin-4-yl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: This compound shares a similar structure but lacks the carboxamide group.
1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide: This compound has a more complex structure with additional functional groups.
Uniqueness
2-pyridin-4-yl-1H-imidazole-5-carboxamide is unique due to its specific combination of pyridine and imidazole rings with a carboxamide group. This structure provides distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C9H8N4O |
|---|---|
分子量 |
188.19 g/mol |
IUPAC名 |
2-pyridin-4-yl-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C9H8N4O/c10-8(14)7-5-12-9(13-7)6-1-3-11-4-2-6/h1-5H,(H2,10,14)(H,12,13) |
InChIキー |
ODSYNXSMHUDHFW-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=NC=C(N2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



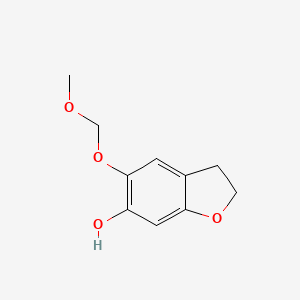
![Methyl {1-[(4-nitrophenyl)methyl]-1H-imidazol-4-yl}acetate](/img/structure/B13869294.png)


